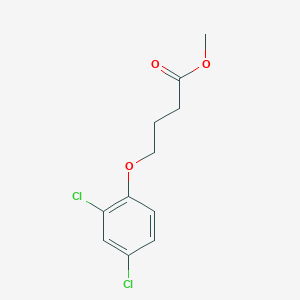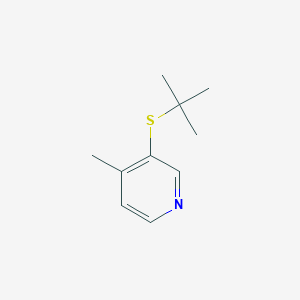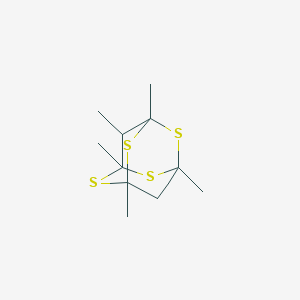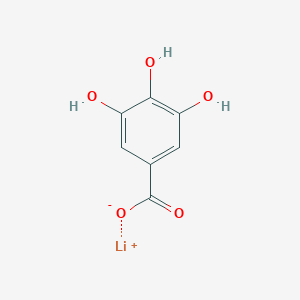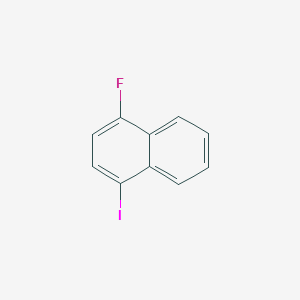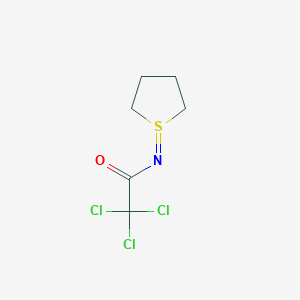
Thiophene, 1,1,2,3,4,5-hexahydro-1-((trichloroacetyl)imino)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiophene, 1,1,2,3,4,5-hexahydro-1-((trichloroacetyl)imino)-, commonly known as THTCI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. THTCI is a heterocyclic organic compound that contains a thiophene ring and a trichloroacetyl group. In
作用机制
The mechanism of action of THTCI is not well understood, but it is believed to involve the formation of reactive intermediates that can interact with biological targets, such as enzymes and proteins. THTCI has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase, which are involved in the regulation of neurotransmitters and melanin synthesis, respectively. THTCI has also been found to exhibit antibacterial and anti-inflammatory activities, which may be attributed to its ability to disrupt bacterial cell membranes and modulate the immune response.
生化和生理效应
THTCI has been shown to exhibit various biochemical and physiological effects, depending on the target and concentration. In vitro studies have demonstrated that THTCI can induce cell death in cancer cells, inhibit bacterial growth, and reduce inflammation. In vivo studies have shown that THTCI can modulate the immune response, reduce tumor growth, and improve cognitive function. However, the exact mechanism of these effects is still unclear and requires further investigation.
实验室实验的优点和局限性
THTCI has several advantages for lab experiments, such as its high stability, solubility, and reactivity. THTCI can be easily synthesized in large quantities and purified using standard techniques. However, THTCI also has some limitations, such as its potential toxicity and instability under certain conditions. Therefore, caution should be taken when handling THTCI, and proper safety measures should be implemented.
未来方向
There are several future directions for the research on THTCI. Firstly, the mechanism of action of THTCI should be further elucidated to understand its interactions with biological targets. Secondly, the potential applications of THTCI in different fields should be explored, such as in the synthesis of metal-containing materials and energy storage devices. Thirdly, the toxicity and safety profile of THTCI should be evaluated to determine its suitability for clinical use. Finally, the synthesis and optimization of THTCI derivatives with improved properties should be investigated to expand its potential applications.
Conclusion
In conclusion, THTCI is a promising chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of THTCI have been discussed in this paper. Further research on THTCI is needed to fully understand its potential and limitations in different fields.
合成方法
The synthesis of THTCI involves the reaction of thiophene with trichloroacetic anhydride in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with hydrogen gas to obtain THTCI. The yield of THTCI can be improved by optimizing the reaction conditions, such as temperature, pressure, and reaction time.
科学研究应用
THTCI has been extensively studied for its potential applications in various fields, such as medicinal chemistry, material science, and electrochemistry. In medicinal chemistry, THTCI has been investigated as a potential drug candidate for the treatment of cancer, bacterial infections, and inflammation. In material science, THTCI has been explored for its ability to form stable complexes with metal ions, which can be used in the synthesis of metal-containing polymers and materials. In electrochemistry, THTCI has been studied for its redox properties, which can be utilized in energy storage devices and electrocatalysis.
属性
CAS 编号 |
15436-35-8 |
|---|---|
产品名称 |
Thiophene, 1,1,2,3,4,5-hexahydro-1-((trichloroacetyl)imino)- |
分子式 |
C6H8Cl3NOS |
分子量 |
248.6 g/mol |
IUPAC 名称 |
2,2,2-trichloro-N-(thiolan-1-ylidene)acetamide |
InChI |
InChI=1S/C6H8Cl3NOS/c7-6(8,9)5(11)10-12-3-1-2-4-12/h1-4H2 |
InChI 键 |
LNBNCOGHHLHNEO-UHFFFAOYSA-N |
SMILES |
C1CCS(=NC(=O)C(Cl)(Cl)Cl)C1 |
规范 SMILES |
C1CCS(=NC(=O)C(Cl)(Cl)Cl)C1 |
其他 CAS 编号 |
15436-35-8 |
Pictograms |
Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



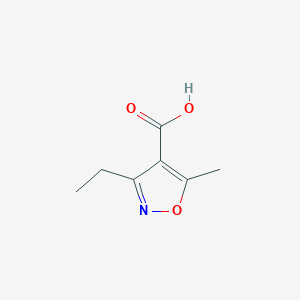
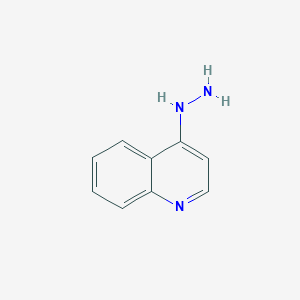
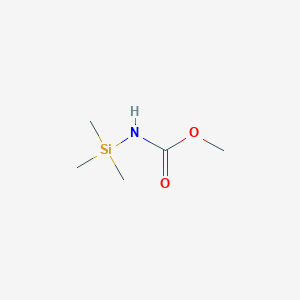
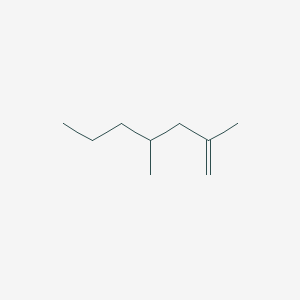
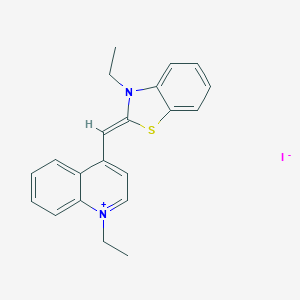
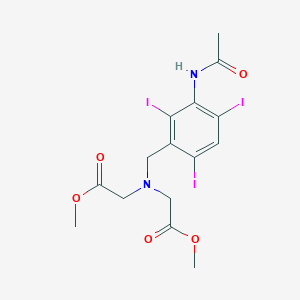
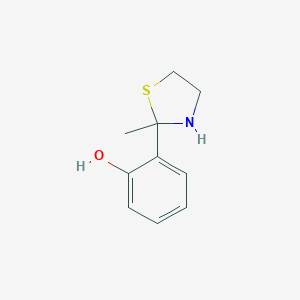
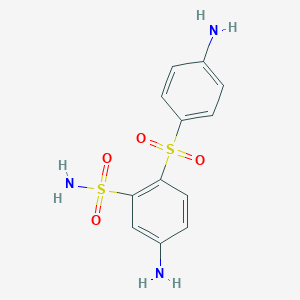
![6-Chloro-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B99276.png)
